Chemical properties of 3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid
Chemical properties of 3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid
An In-depth Technical Guide to the Chemical Properties of 3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid
Foreword
This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid. This molecule is a unique hybrid, integrating the stable, aromatic pyrazole core, known for its prevalence in pharmacologically active compounds, with the reactive and versatile propiolic acid moiety. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and analytical interpretation.
Molecular Structure and Core Chemical Features
3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid is a heterocyclic carboxylic acid. Its structure is characterized by three key functional components:
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A Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system is known for its chemical robustness and resistance to metabolic degradation.[1] The pyrazole core is a versatile scaffold in medicinal chemistry, allowing for systematic structure-activity relationship (SAR) exploration.[1]
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A Cyclopentyl Group: A five-carbon cycloalkane attached to one of the pyrazole nitrogen atoms (N1 position). This lipophilic group influences the molecule's solubility, steric profile, and potential interactions with biological targets.
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A Propiolic Acid Moiety: The simplest acetylenic carboxylic acid functional group (-C≡C-COOH).[2] This group imparts significant reactivity, acidity, and serves as a valuable building block for further chemical transformations.[3]
Below is the chemical structure of the title compound.
Note: The DOT language script above is a placeholder for generating a visual representation. A proper chemical structure drawing is provided for clarity.
Caption: Chemical structure of 3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid.
Proposed Synthesis Pathway
Workflow Overview:
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Cyclopentyl-4-iodo-1H-pyrazole
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To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add 4-iodo-1H-pyrazole (1.0 eq.) portion-wise at 0 °C.
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Allow the mixture to stir for 30 minutes at room temperature to ensure complete deprotonation.
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Cool the reaction mixture back to 0 °C and add cyclopentyl bromide (1.1 eq.) dropwise.
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Let the reaction warm to room temperature and stir for 12-18 hours, monitoring by TLC for the disappearance of the starting material.
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Upon completion, quench the reaction carefully with water and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the N-alkylated intermediate.
Step 2: Synthesis of 3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid
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In a Schlenk flask, dissolve 1-cyclopentyl-4-iodo-1H-pyrazole (1.0 eq.) and propiolic acid (1.2 eq.) in a suitable solvent mixture such as THF/triethylamine.
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Degas the solution by bubbling with argon for 15-20 minutes.
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and copper(I) iodide (CuI, 0.1 eq.) to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir for 6-12 hours, monitoring by TLC.
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After completion, cool the mixture to room temperature and dilute with water.
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Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.
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Filter the precipitate, wash with cold water, and dry under vacuum.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Physicochemical Properties
The properties of the title compound are dictated by the interplay between its constituent functional groups.
| Property | Predicted Value / Description | Rationale & References |
| Molecular Formula | C₁₁H₁₂N₂O₂ | Derived from structure. |
| Molecular Weight | 204.23 g/mol | Calculated from formula. |
| Physical Form | Likely a solid at room temperature. | Similar compounds like propiolic acid (m.p. 9 °C) and pyrazole (m.p. 69-70 °C) suggest a solid state, especially with the increased molecular weight.[1][2] |
| Acidity (pKa) | ~1.9 - 2.5 | Propiolic acid itself is a relatively strong organic acid with a pKa of ~1.89.[2][4][5] The pyrazole ring and electron-donating cyclopentyl group may slightly decrease the acidity (increase the pKa) by destabilizing the conjugate base, but the effect is expected to be minor. The acidity will be significantly higher than that of its saturated analog, 3-cyclopentylpropionic acid (predicted pKa ~4.81).[6] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Limited solubility in water, but soluble in aqueous base. Insoluble in nonpolar solvents (e.g., hexane). | The carboxylic acid group provides polarity and allows for salt formation in basic solutions, enhancing aqueous solubility. The cyclopentyl and pyrazole moieties are largely nonpolar, limiting solubility in water but favoring it in organic solvents. Propiolic acid is miscible with water.[2][5] |
| Stability | Expected to be reasonably stable. The pyrazole ring is aromatic and robust.[1] The propiolic acid moiety can be prone to polymerization or decomposition at high temperatures.[2] Should be stored in a cool, dry place away from light. Pyrazole derivatives have shown good stability in solution at physiological pH.[7] |
Reactivity and Potential Transformations
The molecule's reactivity is twofold, stemming from the pyrazole ring and the propiolic acid side chain.
Caption: Key reaction pathways for the title compound.
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Reactions at the Carboxylic Acid:
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Esterification: Classic Fischer esterification with an alcohol under acidic catalysis will yield the corresponding ester.
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Amide Formation: Reaction with amines using standard peptide coupling reagents (e.g., HATU, EDC) will form amides. This is a crucial transformation for creating libraries of compounds in drug discovery.
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Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
-
-
Reactions at the Alkyne:
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Hydrogenation: The carbon-carbon triple bond can be selectively reduced. Using Lindlar's catalyst will produce the Z-alkene, while complete hydrogenation with catalysts like Palladium on carbon (Pd/C) will yield the saturated 3-(1-Cyclopentyl-1H-pyrazol-4-yl)propanoic acid.
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Halogenation: Addition of halogens like Br₂ will proceed to give the di- or tetra-halogenated product.[2]
-
Cycloaddition Reactions: The alkyne can participate in various cycloadditions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazoles, a powerful click chemistry reaction.
-
Hydration: Acid-catalyzed hydration of the alkyne would yield a ketone via an enol intermediate (Markovnikov addition).
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Analytical Characterization Protocol
A robust analytical workflow is essential to confirm the structure and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet, typically >10 ppm. - Pyrazole Protons (C3-H, C5-H): Two singlets in the aromatic region (~7.5-8.5 ppm).[8] - Cyclopentyl Protons (-CH-, -CH₂-): A series of multiplets in the upfield region (~1.5-4.5 ppm), with the methine proton attached to the nitrogen appearing most downfield. |
| ¹³C NMR | - Carboxylic Carbon (-COOH): Signal in the range of 160-175 ppm. - Alkyne Carbons (-C≡C-): Two signals in the range of 70-90 ppm. - Pyrazole Carbons: Signals in the aromatic region (~110-140 ppm).[9] - Cyclopentyl Carbons: Signals in the aliphatic region (~25-60 ppm). |
| FT-IR | - O-H Stretch (acid): Very broad band from ~2500-3300 cm⁻¹. - C=O Stretch (acid): Strong, sharp band around ~1700-1725 cm⁻¹. - C≡C Stretch (alkyne): Weak to medium band around ~2100-2260 cm⁻¹. - C=N/C=C Stretch (pyrazole): Bands in the ~1400-1600 cm⁻¹ region.[8] |
| Mass Spec (ESI-) | - [M-H]⁻: Expected molecular ion peak at m/z 203.08. |
Potential Applications and Future Research
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial agents.[10]
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Drug Discovery Scaffold: This molecule serves as an excellent starting point for building compound libraries. The carboxylic acid handle allows for easy derivatization into amides and esters, while the alkyne allows for click chemistry, enabling the rapid synthesis of diverse analogs for screening.
-
Potential Biological Targets: Pyrazole derivatives have been identified as allosteric inhibitors of viral proteinases, such as the West Nile Virus NS2B-NS3 proteinase.[11] They have also shown promise as anticancer, antibacterial, and antifungal agents.[7][9][12] The unique combination of the pyrazole core and the rigid propiolic acid linker could lead to novel binding modes in various enzyme active sites.
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Materials Science: The rigid, linear nature of the propiolic acid linker could be exploited in the development of novel polymers or materials with specific electronic or structural properties.[13]
Future research should focus on the synthesis and biological evaluation of a library of amide and triazole derivatives of this core structure to explore its potential in various therapeutic areas.
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